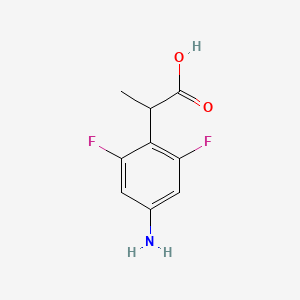

2-(4-Amino-2,6-difluorophenyl)propanoic acid

Description

Properties

IUPAC Name |

2-(4-amino-2,6-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-4(9(13)14)8-6(10)2-5(12)3-7(8)11/h2-4H,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFLWKUWRHZDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700179 | |

| Record name | 2-(4-Amino-2,6-difluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226776-88-0 | |

| Record name | 4-Amino-2,6-difluoro-α-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Amino-2,6-difluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(4-Amino-2,6-difluorophenyl)propanoic acid

An In-depth Technical Guide to the Synthesis of 2-(4-Amino-2,6-difluorophenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, a valuable fluorinated building block for pharmaceutical and materials science research. The guide is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We will explore the strategic rationale behind the chosen synthetic route, delve into the mechanisms of key transformations, present detailed experimental protocols, and discuss critical safety and characterization considerations. The synthesis leverages common starting materials and employs high-yielding, well-documented reactions, culminating in the catalytic hydrogenation of a nitro-intermediate to afford the target aniline.

Introduction and Strategic Overview

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 2-Arylpropanoic acids are a well-known class of compounds, famously including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] The target molecule, this compound, combines these structural motifs, making it a highly valuable synthon for the development of novel therapeutic agents and advanced materials. The presence of the aniline functional group provides a versatile handle for further derivatization, while the difluoro substitution pattern pre-organizes the molecule's conformation and modulates its electronic properties.

The synthesis of such a multi-functionalized molecule requires a carefully planned strategy that controls the introduction of each functional group in a specific order to avoid side reactions and ensure high purity. The pathway detailed herein is designed based on a retrosynthetic analysis that deconstructs the target into readily available starting materials.

Retrosynthetic Analysis

Our strategy hinges on a multi-step approach beginning with the commercially available 2,6-difluorotoluene. The key disconnections are as follows:

-

Final Step Transformation: The primary amine is most reliably installed via the reduction of a nitro group, a clean and high-yielding reaction. This points to 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid as the key penultimate intermediate.

-

Propanoic Acid Side Chain: The propanoic acid moiety can be constructed by α-methylation of a corresponding phenylacetic acid derivative.

-

Phenylacetic Acid Precursor: The phenylacetic acid can be synthesized from a benzyl cyanide intermediate, which is a classic two-step process involving nucleophilic substitution with cyanide followed by hydrolysis.

-

Benzyl Cyanide Precursor: The required 2,6-difluoro-4-nitrobenzyl bromide can be prepared from the corresponding toluene via radical bromination.

-

Core Aromatic System: This entire sequence can be built upon 2,6-difluoro-4-nitrotoluene , which is accessible through the regioselective nitration of 2,6-difluorotoluene .

This retrosynthetic logic forms the foundation of our forward synthesis, ensuring each step is mechanistically sound and practically feasible.

Synthetic Workflow and Key Transformations

The selected synthetic route comprises a seven-step sequence. Each step is designed to be high-yielding and scalable.

Caption: Overall synthetic workflow from 2,6-difluorotoluene.

Detailed Experimental Protocols and Mechanistic Insights

This section provides detailed, step-by-step protocols for each synthetic transformation. The causality behind experimental choices and key mechanistic details are explained to ensure reproducibility and understanding.

Step 1: Nitration of 2,6-Difluorotoluene

Objective: To regioselectively install a nitro group at the C4 position, para to the methyl group.

Protocol:

-

To a stirred solution of concentrated sulfuric acid (150 mL) in a three-necked flask cooled to 0 °C in an ice-salt bath, add 2,6-difluorotoluene (50.0 g, 0.39 mol) dropwise, maintaining the internal temperature below 10 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (30 mL, 0.47 mol) to concentrated sulfuric acid (60 mL) at 0 °C.

-

Add the nitrating mixture dropwise to the toluene solution over 1 hour, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction by TLC or GC-MS.

-

Carefully pour the reaction mixture onto crushed ice (800 g) with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 200 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 150 mL) and brine (150 mL), then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield 2,6-difluoro-4-nitrotoluene as a yellow solid, which can be further purified by recrystallization from ethanol.

Expertise & Causality: The methyl group is an ortho-, para-director. The sterically hindered ortho positions (C3 and C5) are shielded by the adjacent fluorine atoms, leading to highly selective nitration at the C4 (para) position. Using a cold, mixed-acid system (HNO₃/H₂SO₄) is standard for controlling the exothermicity and preventing over-nitration.

Step 2: Radical Bromination of 2,6-Difluoro-4-nitrotoluene

Objective: To selectively brominate the benzylic methyl group.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 2,6-difluoro-4-nitrotoluene (40.0 g, 0.23 mol) in carbon tetrachloride (400 mL).

-

Add N-bromosuccinimide (NBS, 45.0 g, 0.25 mol) and a catalytic amount of benzoyl peroxide (0.5 g, 2.1 mmol).

-

Heat the mixture to reflux and irradiate with the lamp. The reaction is initiated, and the color of bromine will appear and then fade.

-

Continue refluxing for 4-6 hours until all the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and then to 0 °C to precipitate the succinimide byproduct.

-

Filter off the solid and wash it with a small amount of cold carbon tetrachloride.

-

Concentrate the filtrate under reduced pressure to afford crude 2,6-difluoro-4-nitrobenzyl bromide as a lachrymatory solid. Use immediately in the next step or purify quickly by recrystallization from hexanes.

Expertise & Causality: This is a free-radical chain reaction. Benzoyl peroxide acts as the initiator, and NBS provides a low, steady concentration of bromine radicals, which favors selective benzylic bromination over aromatic ring bromination.

Step 3-6: Construction of the Propanoic Acid Side Chain

These steps convert the benzyl bromide into the propanoic acid. The intermediate products are often used crude to minimize losses.

Protocol Summary:

-

Cyanation: React the crude benzyl bromide with sodium cyanide in DMSO at room temperature to yield 2-(2,6-difluoro-4-nitrophenyl)acetonitrile .

-

Hydrolysis: Subject the acetonitrile to acidic hydrolysis (e.g., refluxing in 6M HCl) to produce 2-(2,6-difluoro-4-nitrophenyl)acetic acid .

-

Esterification & α-Methylation: Convert the acetic acid to its methyl ester using methanol and a catalytic amount of sulfuric acid. Treat the resulting ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at -78 °C, followed by quenching with methyl iodide to yield methyl 2-(2,6-difluoro-4-nitrophenyl)propanoate .

-

Saponification: Hydrolyze the methyl ester using aqueous NaOH in methanol, followed by acidic workup (1M HCl) to precipitate the final nitro-intermediate, 2-(2,6-difluoro-4-nitrophenyl)propanoic acid .

Expertise & Causality: The α-proton of the phenylacetate ester is acidic enough to be removed by a strong base like LDA. Using a bulky, non-nucleophilic base at low temperature prevents side reactions like Claisen condensation.

Step 7: Catalytic Hydrogenation to this compound

Objective: To selectively reduce the aromatic nitro group to an amine without affecting the benzene ring or carboxylic acid.

Protocol:

-

Reactor Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 2-(2,6-difluoro-4-nitrophenyl)propanoic acid (20.0 g, 86.5 mmol) and methanol (250 mL).

-

Carefully add 10% Palladium on carbon (Pd/C, 1.0 g, 5% w/w) to the solution.

-

Sealing and Purging: Seal the reactor and purge the system with nitrogen gas (3-5 cycles) to remove all oxygen, then purge with hydrogen gas.

-

Reaction: Pressurize the reactor with hydrogen gas to 50 psi (approx. 3.4 atm) and begin vigorous stirring/shaking.

-

The reaction is typically exothermic and can be monitored by the cessation of hydrogen uptake. Maintain the reaction for 4-8 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh methanol.

-

Concentrate the filtrate under reduced pressure. The resulting solid is the target compound, This compound . It can be purified further by recrystallization from an appropriate solvent system (e.g., water/ethanol).

Expertise & Causality: Catalytic hydrogenation is the method of choice for nitro group reduction due to its high efficiency, selectivity, and clean byproducts (only water).[2][3] Palladium on carbon is a robust and highly active heterogeneous catalyst for this transformation. The reaction proceeds on the surface of the catalyst via the widely accepted Haber-Lukashevich mechanism, which involves the stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates.[2]

Caption: Generalized pathway for catalytic hydrogenation of a nitroaromatic.[2][3]

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed using standard analytical techniques.

| Step | Product Name | Expected Yield (%) | Key Characterization Techniques |

| 1 | 2,6-Difluoro-4-nitrotoluene | 90-95 | ¹H NMR, ¹³C NMR, GC-MS |

| 2 | 2,6-Difluoro-4-nitrobenzyl bromide | 80-85 | ¹H NMR (used crude) |

| 3 | 2-(2,6-Difluoro-4-nitrophenyl)acetonitrile | 85-90 | IR (C≡N stretch), ¹H NMR |

| 4 | 2-(2,6-Difluoro-4-nitrophenyl)acetic acid | 80-85 | ¹H NMR, ¹³C NMR, MS |

| 5 | Methyl 2-(2,6-Difluoro-4-nitrophenyl)propanoate | 75-80 | ¹H NMR, ¹³C NMR, MS |

| 6 | 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid | 90-95 | ¹H NMR, ¹³C NMR, MS |

| 7 | This compound | 95-99 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, Elemental Analysis |

Expected Data for Final Product:

-

¹H NMR: Resonances corresponding to the aromatic protons (appearing as a doublet or triplet depending on the solvent), the methine proton of the propanoic acid (quartet), the methyl group (doublet), and the broad signals for the amine (NH₂) and carboxylic acid (OH) protons.

-

¹⁹F NMR: A single resonance confirming the two equivalent fluorine atoms.

-

HRMS (High-Resolution Mass Spectrometry): Calculation of the exact mass to confirm the elemental formula C₉H₉F₂NO₂.

Safety Considerations

This synthesis involves several hazardous materials and reaction conditions that require strict adherence to safety protocols.

-

Nitration: Concentrated nitric and sulfuric acids are highly corrosive. The reaction is exothermic and must be performed with adequate cooling to prevent thermal runaway.

-

Bromination: Benzyl bromides are potent lachrymators and irritants. N-bromosuccinimide is also an irritant. Handle in a well-ventilated fume hood.

-

Cyanation: Sodium and potassium cyanide are extremely toxic. All manipulations must be performed in a fume hood, and a dedicated cyanide waste stream must be used. An emergency cyanide antidote kit should be available.

-

LDA: Lithium diisopropylamide is a highly pyrophoric and moisture-sensitive base. It must be handled under an inert atmosphere (nitrogen or argon).

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction is performed in a specialized high-pressure reactor. The catalyst (Pd/C) can be pyrophoric upon exposure to air, especially when saturated with hydrogen and solvent; it should be filtered carefully and kept wet.[4]

Conclusion

This guide outlines a logical and efficient multi-step synthesis for this compound. By starting from the commercially available 2,6-difluorotoluene, the route provides reliable access to this valuable building block. The key transformations, including regioselective nitration, benzylic bromination, side-chain elongation, and a final catalytic hydrogenation, are all well-established and high-yielding procedures. The mechanistic discussions and detailed protocols provided herein serve as a robust resource for researchers aiming to synthesize this compound and its derivatives for applications in drug discovery and materials science.

References

- BenchChem. (2025).

-

Lin, G., et al. (2019). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 24(18), 3333. [Link]

- BenchChem. (2025).

- Ueji, S., et al. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. HETEROCYCLES, 86(2), 1227.

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo. [Link]

- Savchenko, V. I., et al. (2023). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. Chemical Engineering Journal, 455, 140683.

- Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.

-

Spahn-Langguth, H., & Benet, L. Z. (1990). Chiral amines derived from 2-arylpropionic acids: novel reagents for the liquid chromatographic (LC) fluorescence assay of optically active carboxylic acid xenobiotics. Pharmaceutical research, 7(12), 1262–1268. [Link]

-

Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences. Journal of pharmacy and pharmacology, 35(11), 693–704. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Amino-2,6-difluorophenyl)propanoic Acid

Introduction: Bridging Structure and Biological Function

In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is governed by a complex interplay of biological activity and physicochemical properties. It is now unequivocally understood that parameters such as acidity, lipophilicity, and solubility are not mere physical descriptors; they are fundamental drivers of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] An early and thorough understanding of these properties is therefore not just beneficial, but essential for mitigating late-stage attrition and designing safer, more effective therapeutics.[1]

This guide provides an in-depth technical overview of the core physicochemical properties of 2-(4-Amino-2,6-difluorophenyl)propanoic acid (CAS No. 1226776-88-0), a fluorinated amino acid derivative. The presence of both an acidic carboxylic acid and a basic aniline-like amino group, combined with the influence of electron-withdrawing fluorine atoms, makes this molecule an interesting case study. While specific experimental data for this compound is not extensively available in public literature, this guide will serve as a framework for its characterization. We will provide robust, field-proven experimental protocols for determining its key physicochemical parameters and supplement this with in silico predictions to offer a comprehensive profile for researchers, scientists, and drug development professionals.

Core Physicochemical Profile

A foundational step in characterizing any new chemical entity is to establish its basic structural and physicochemical attributes. These values dictate how the molecule will behave in various biological and experimental environments.

Molecular Structure:

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Method |

| CAS Number | 1226776-88-0 | - |

| Molecular Formula | C₉H₉F₂NO₂ | - |

| Molecular Weight | 201.17 g/mol | - |

| pKa (acidic) | ~2.1 (Predicted) | In silico (Graph-Convolutional Neural Network) |

| pKa (basic) | ~3.5 (Predicted) | In silico (Graph-Convolutional Neural Network) |

| logP | 1.35 (Predicted) | In silico (Atom-based method) |

| Aqueous Solubility | Data not available | - |

| Melting Point | Data not available | - |

Note: Predicted values are estimations and should be confirmed by experimental determination.

Part 1: Ionization Behavior (pKa) - The Key to Solubility and Receptor Interaction

The ionization state of a molecule at physiological pH (typically ~7.4) is a critical determinant of its properties. The pKa value quantifies the strength of an acid or a base. For this compound, we expect two primary pKa values: one for the deprotonation of the carboxylic acid (acidic pKa) and one for the protonation of the aromatic amine (basic pKa). These values will govern its charge state, which in turn profoundly impacts its solubility, membrane permeability, and ability to interact with protein targets.[3]

Causality Behind Experimental Choice: Potentiometric Titration

While spectroscopic methods can be effective, potentiometric titration is a gold-standard, robust method for determining pKa values.[4] It directly measures the change in pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the point where the concentrations of the protonated and deprotonated species are equal, at which pH = pKa.[5][6] This method is highly precise and provides a direct thermodynamic measurement of the ionization constant.

Experimental Protocol: Potentiometric pKa Determination

This protocol outlines a self-validating system for the accurate determination of the acidic and basic pKa values.

-

System Preparation & Calibration:

-

Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).

-

Prepare a stock solution of the test compound (e.g., 5 mM) in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or DMSO to ensure initial solubility. The percentage of co-solvent should be kept as low as possible and recorded.

-

Prepare standardized titrant solutions of strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH).

-

-

Titration Procedure (for Acidic pKa):

-

Pipette a known volume (e.g., 20 mL) of the test compound stock solution into a thermostatted titration vessel.

-

If necessary, adjust the initial pH to the acidic side (e.g., pH < 1.5) using the standardized HCl.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize. Smaller increments should be used near the expected equivalence point.

-

-

Titration Procedure (for Basic pKa):

-

Using a fresh aliquot of the test compound stock solution, adjust the initial pH to the basic side (e.g., pH > 10) using the standardized NaOH.

-

Titrate in the reverse direction by adding small, precise increments of the standardized HCl solution, recording the pH after each addition.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate two titration curves.

-

Calculate the first derivative (ΔpH/ΔV) of each curve. The peak of the first derivative plot indicates the equivalence point.

-

The pKa is the pH value at the half-equivalence point (the point at which half of the volume of titrant required to reach the equivalence point has been added).[6]

-

Part 2: Lipophilicity (logP) - The Gatekeeper of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is a crucial parameter that influences everything from absorption across the gut wall to penetration of the blood-brain barrier.[3] It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. A positive logP indicates a preference for the lipidic phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[7]

Causality Behind Experimental Choice: The Shake-Flask Method

The shake-flask method is the traditional and most widely accepted method for logP determination.[7] It involves directly measuring the concentration of the solute in both the octanol and aqueous phases after they have reached equilibrium. Its directness and reliance on fundamental principles make it a highly trustworthy, albeit lower-throughput, method suitable for in-depth characterization.

Experimental Protocol: Shake-Flask logP Determination

-

Phase Preparation:

-

Pre-saturate n-octanol with water and water (buffered to a pH where the compound is predominantly in its neutral form, if possible) with n-octanol by mixing them vigorously and allowing them to separate overnight. This ensures the thermodynamic activity of each solvent is not altered during the experiment.

-

-

Partitioning:

-

Prepare a stock solution of the test compound in one of the pre-saturated phases (e.g., octanol).

-

In a separation funnel or suitable vessel, combine a precise volume of the pre-saturated octanol phase containing the compound with a precise volume of the pre-saturated aqueous phase (e.g., a 1:1 volume ratio).

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 1-24 hours). The time required should be determined empirically.

-

-

Phase Separation:

-

Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.

-

-

Quantification:

-

Carefully sample an aliquot from both the octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve for the compound in each phase must be generated to ensure accurate quantification.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P: logP = log10([Compound]octanol / [Compound]aqueous)[7]

-

Part 3: Aqueous Solubility - The Prerequisite for Absorption

A drug must be in solution to be absorbed.[8] Aqueous solubility is therefore one of the most critical physicochemical properties, directly impacting bioavailability.[9] For an ionizable compound like this compound, solubility is highly dependent on pH. It will exhibit its lowest solubility at its isoelectric point (pI) and higher solubility at pH values where it is predominantly in a charged, salt form.

Causality Behind Experimental Choice: Thermodynamic (Equilibrium) Solubility

While high-throughput kinetic solubility assays are useful for early screening, a definitive characterization requires the determination of thermodynamic or equilibrium solubility.[8] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. It represents the true maximum concentration of the compound that can be dissolved in a given medium and is the most relevant measure for biopharmaceutical assessment.

Experimental Protocol: Thermodynamic Solubility Determination

-

System Preparation:

-

Prepare aqueous buffer solutions at several physiologically relevant pH values (e.g., pH 2.0, 5.0, and 7.4).

-

Create analytical standards of the test compound at known concentrations for generating a calibration curve.

-

-

Equilibration:

-

Add an excess amount of the solid test compound to vials containing each of the prepared buffer solutions. The excess solid should be clearly visible.

-

Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand, letting the excess solid settle.

-

Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant must be filtered (using a low-binding filter, e.g., PVDF) or centrifuged at high speed.

-

-

Quantification:

-

Dilute the clarified supernatant if necessary and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Determine the concentration by comparing the analytical response to the previously generated calibration curve. This concentration is the thermodynamic solubility at that specific pH.

-

Conclusion

The physicochemical properties of this compound, like any drug candidate, are the foundation upon which its biological activity is built. The presence of acidic and basic functional groups suggests a complex ionization profile that will heavily influence its solubility and interactions within a biological milieu. The fluorine substituents are expected to modulate its lipophilicity and metabolic stability. While experimental data remains to be published, the in silico predictions suggest a molecule of moderate lipophilicity. The robust, self-validating protocols detailed in this guide provide a clear and reliable pathway for researchers to experimentally determine the pKa, logP, and aqueous solubility of this compound. Such a thorough characterization is an indispensable step in harnessing its full therapeutic potential and advancing it through the drug development pipeline.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- van der Heide, E. et al. (n.d.).

- Gimisis, T. et al. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- BLDpharm. (n.d.). 1226776-88-0|this compound.

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

-

Grossfield Lab. (2023). pKa Estimation Tool. [Link]

- LookChem. (2023). What are the physicochemical properties of drug?.

- University of Louisiana at Monroe. (n.d.).

- American Pharmaceutical Review. (2013).

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- PASCO. (n.d.).

- Enamine. (n.d.). Aqueous Solubility Assay.

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. [Link]

-

SwissADME. (n.d.). SwissADME. [Link]

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- MDPI. (2024).

- Scientist Live. (2026). Measuring aqueous solubility critical in drug development.

Sources

- 1. Free Online Chemical Structure Drawer [edraw.ai]

- 2. chemscene.com [chemscene.com]

- 3. Fisher Scientific: Chemical Structure Search [fishersci.com]

- 4. omnicalculator.com [omnicalculator.com]

- 5. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 6. MolView [molview.org]

- 7. bio.tools [bio.tools]

- 8. app.molview.com [app.molview.com]

- 9. Virtual logP On-line [ddl.unimi.it]

2-(4-Amino-2,6-difluorophenyl)propanoic acid mechanism of action

An In-Depth Technical Guide to the Predicted Mechanism of Action and Proposed Investigational Workflow for 2-(4-Amino-2,6-difluorophenyl)propanoic acid

Abstract: This technical guide addresses the compound this compound. Initial comprehensive searches have revealed a notable absence of published literature on this specific molecule, suggesting its status as a novel or largely uncharacterized chemical entity. In light of this, the following document provides a theoretical framework for its potential mechanism of action, drawing upon established knowledge of structurally related fluorinated amino acids and phenylpropanoic acid derivatives. Furthermore, a detailed, hypothetical research program is outlined to rigorously investigate its synthesis, biological activity, and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel chemical matter.

Part 1: Theoretical Framework and Predicted Biological Activity

The structure of this compound, a substituted α-amino acid, suggests several potential avenues for biological activity. The presence of the difluorophenyl group can significantly influence its metabolic stability and binding interactions with biological targets.[1]

1.1. Predicted Mechanism of Action:

Based on its structural similarity to other modified amino acids, this compound could potentially act as:

-

An Amino Acid Transporter Modulator: The molecule may compete with natural amino acids for uptake by transporters, such as L-type amino acid transporters (LATs) or Alanine, Serine, Cysteine Transporter 2 (ASCT2), which are often upregulated in cancer cells.[1]

-

An Enzyme Inhibitor: The compound could act as a competitive or non-competitive inhibitor of enzymes that utilize amino acids as substrates. The difluoro-substitutions on the phenyl ring may enhance binding affinity and specificity.

-

A Precursor for Bioactive Metabolites: It is plausible that the compound itself is a pro-drug that undergoes metabolic activation within the cell to exert its biological effects.

1.2. Rationale for Fluorine Substitution:

The inclusion of fluorine atoms in pharmaceutical compounds is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] The 2,6-difluoro substitution pattern is particularly interesting as it can influence the conformation of the phenyl ring and alter its electronic properties, potentially leading to unique biological activities.

Part 2: Proposed Investigational Workflow

To elucidate the mechanism of action of this compound, a systematic and multi-faceted research approach is proposed.

2.1. Chemical Synthesis and Characterization:

The initial step is the chemical synthesis of the compound. A potential synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

-

Starting Material: 1,3-difluoro-5-nitrobenzene.

-

Step 1: Bromination. Brominate the starting material at the 4-position using N-bromosuccinimide (NBS) and a suitable catalyst.

-

Step 2: Suzuki Coupling. Couple the resulting 4-bromo-1,3-difluoro-5-nitrobenzene with a suitable propanoic acid equivalent, such as a protected 2-bromopropanoate, using a palladium catalyst.

-

Step 3: Reduction of Nitro Group. Reduce the nitro group to an amino group using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.

-

Step 4: Deprotection. Remove any protecting groups from the propanoic acid moiety.

-

Purification and Characterization. Purify the final product using column chromatography and characterize its structure and purity using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

2.2. In Vitro Biological Evaluation:

A series of in vitro assays should be conducted to determine the biological activity of the synthesized compound.

Table 1: Proposed In Vitro Assays

| Assay Type | Objective | Cell Lines/Targets |

| Cytotoxicity Assays | To determine the anti-proliferative activity. | Panel of cancer cell lines (e.g., A549, MCF-7, PC-3) and normal cell lines (e.g., HEK293). |

| Amino Acid Uptake Assays | To investigate inhibition of amino acid transport. | Cells overexpressing specific transporters (e.g., LAT1, ASCT2). |

| Enzyme Inhibition Assays | To screen for inhibitory activity against relevant enzymes. | D-amino acid oxidase (DAAO) and other amino acid metabolizing enzymes.[3] |

| Metabolic Stability Assays | To assess the compound's stability in the presence of liver microsomes. | Human and mouse liver microsomes. |

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

2.3. Cellular Mechanism of Action Studies:

Should the compound exhibit significant biological activity, further studies are warranted to dissect its cellular mechanism.

Diagram 1: Proposed Workflow for Cellular Mechanism of Action Studies

Caption: A streamlined pipeline for in vivo evaluation of the lead compound.

Part 3: Concluding Remarks

While this compound remains an uncharacterized molecule, its structure holds promise for novel biological activity. The systematic investigational workflow detailed in this guide provides a comprehensive roadmap for its synthesis, characterization, and the elucidation of its mechanism of action. The insights gained from such a program could contribute significantly to the development of new therapeutic agents.

References

-

PubChem. (n.d.). 3-Amino-3-(2,6-difluorophenyl)propanoic acid. Retrieved from [Link]

- Mickevičius, V., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)

- MDPI. (2002). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 7(5), 432-439.

- Google Patents. (2020). WO2020096041A1 - (s)-2-amino-3-{4-[(5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy]-3,5-dichlorophenyl}propanoic acid·monochloride, monohydrate thereof, crystal thereof, and method for producing same.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- El-Faham, A., & Al-Marhoon, Z. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1057-1095.

-

PubChem. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid. Retrieved from [Link]

- Gentile, F., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. International Journal of Molecular Sciences, 22(21), 11598.

- Zhdankin, V. V. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 26(24), 7575.

- Google Patents. (2004). WO2004024673A1 - Amino-propanol derivatives.

- Rosini, E., et al. (2018). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences, 5, 5.

- Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 868.

Sources

A Technical Guide to the Preclinical Evaluation of 2-(4-Amino-2,6-difluorophenyl)propanoic acid: A Novel Arylpropanoic Acid Derivative

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical framework for the initial investigation into the biological activity of the novel compound, 2-(4-Amino-2,6-difluorophenyl)propanoic acid. Due to the absence of published data on this specific molecule, this guide is structured as a proactive research and development plan. It synthesizes established principles from structurally related compounds, namely arylpropanoic acids and fluorinated amino acids, to hypothesize potential therapeutic applications and to outline a rigorous, multi-stage experimental strategy for its characterization. This guide is intended to serve as a foundational document for research teams embarking on the preclinical assessment of this and similar novel chemical entities.

Introduction and Rationale

The compound this compound belongs to the class of arylpropanoic acids, a scaffold renowned for its diverse pharmacological activities. Prominent members of this class, such as ibuprofen and naproxen, are widely recognized non-steroidal anti-inflammatory drugs (NSAIDs) that function primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The core structure of an aryl-substituted propanoic acid is a validated pharmacophore for a range of biological targets.

Furthermore, the incorporation of fluorine atoms into metabolically susceptible positions of a drug candidate is a well-established medicinal chemistry strategy to enhance pharmacokinetic properties, such as metabolic stability and bioavailability.[2][3] The difluoro-substitution on the phenyl ring, combined with the amino group, suggests that this compound may possess a unique biological profile, potentially extending beyond anti-inflammatory effects to include anticancer or other targeted activities.[4][5]

This guide, therefore, proposes a systematic approach to elucidate the biological activity of this novel compound, beginning with broad-spectrum screening and progressing to more specific mechanistic studies.

Hypothesized Biological Activities and Therapeutic Targets

Based on structure-activity relationships of analogous compounds, we can postulate several potential biological activities for this compound.

Anti-Inflammatory and Analgesic Activity

The arylpropanoic acid moiety is a strong indicator of potential anti-inflammatory and analgesic properties, likely mediated through the inhibition of COX-1 and COX-2 enzymes.

Anticancer Activity

Numerous arylpropanoic acid derivatives have demonstrated efficacy as anticancer agents.[4] The presence of the amino and difluoro groups may confer cytotoxic or cytostatic activity against various cancer cell lines. A patent for a structurally similar compound, (S)-2-amino-3-{4-[(5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy]-3,5-dichlorophenyl}propanoic acid, highlights its potential as an anticancer agent.[5]

Other Potential Activities

The broader class of functionalized amino acids has been explored for anticonvulsant and neuropathic pain applications.[6] While a more distant possibility, this avenue should not be entirely discounted in initial broad screening.

Proposed Experimental Workflow for Biological Characterization

A phased approach is recommended to systematically evaluate the biological profile of this compound.

Phase 1: Initial In Vitro Screening

The primary objective of this phase is to conduct a broad assessment of the compound's cytotoxic and anti-inflammatory potential.

3.1.1 Cytotoxicity Profiling

A panel of human cancer cell lines should be selected to represent a variety of cancer types.

Table 1: Proposed Cancer Cell Line Panel for Initial Cytotoxicity Screening

| Cell Line | Cancer Type |

| A549 | Lung Carcinoma |

| MCF-7 | Breast Adenocarcinoma |

| PC-3 | Prostate Adenocarcinoma |

| HCT116 | Colorectal Carcinoma |

| U-87 MG | Glioblastoma |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours.

-

MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

3.1.2 In Vitro Anti-Inflammatory Assay

A cell-based assay to measure the inhibition of prostaglandin E2 (PGE2) production is a standard method to assess anti-inflammatory activity.

Experimental Protocol: LPS-Induced PGE2 Production in Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in a complete medium.

-

Cell Treatment: Seed cells in a 24-well plate. Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercially available ELISA kit.

-

Data Analysis: Determine the inhibitory effect of the compound on PGE2 production compared to the LPS-only treated control.

Workflow for Phase 1 Screening

Caption: Proposed workflow for the initial in vitro screening of this compound.

Phase 2: Mechanistic Elucidation

Should the results of Phase 1 indicate significant biological activity, Phase 2 will focus on elucidating the underlying mechanism of action.

3.2.1 Cyclooxygenase (COX) Enzyme Inhibition Assays

To confirm the anti-inflammatory mechanism, direct enzyme inhibition assays for COX-1 and COX-2 are necessary.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

-

Assay Principle: Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical). This assay measures the peroxidase activity of COX.

-

Reagent Preparation: Prepare assay reagents according to the manufacturer's instructions, including purified COX-1 and COX-2 enzymes, heme, and a colorimetric substrate.

-

Compound Incubation: Incubate the enzymes with various concentrations of this compound.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength to determine the rate of the peroxidase reaction.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

3.2.2 Apoptosis and Cell Cycle Analysis

If significant cytotoxicity is observed, further investigation into the mode of cell death is warranted.

Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle

-

Cell Treatment: Treat the most sensitive cancer cell line from Phase 1 with the compound at its IC50 concentration for 24, 48, and 72 hours.

-

Apoptosis Staining: For apoptosis analysis, harvest and stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Cell Cycle Staining: For cell cycle analysis, fix the cells in ethanol and stain with PI containing RNase.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Apoptosis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

-

Cell Cycle: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Proposed Signaling Pathway for Investigation (Hypothetical)

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2020096041A1 - (s)-2-amino-3-{4-[(5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy]-3,5-dichlorophenyl}propanoic acid·monochloride, monohydrate thereof, crystal thereof, and method for producing same - Google Patents [patents.google.com]

- 6. Primary amino acid derivatives: compounds with anticonvulsant and neuropathic pain protection activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Analogs, and Applications of 2-(4-Amino-2,6-difluorophenyl)propanoic Acid Scaffolds

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. This guide provides an in-depth technical exploration of 2-(4-amino-2,6-difluorophenyl)propanoic acid, a highly valuable, fluorinated analog of phenylalanine. We dissect the core principles behind its synthesis, explore the landscape of its structural analogs and derivatives, and illuminate the structure-activity relationships that drive its application in drug discovery. This document serves as a comprehensive resource, detailing synthetic protocols, mechanistic insights, and therapeutic potential, with a focus on providing actionable knowledge for professionals in the field.

Introduction: The Strategic Role of Fluorinated Phenylpropanoic Acids in Drug Discovery

The deliberate substitution of hydrogen with fluorine has become a paramount strategy in drug design.[1] This is due to the unique properties of the fluorine atom: its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond. These characteristics can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1][2]

1.1 The this compound Scaffold: A Privileged Structure

The this compound scaffold is a non-natural amino acid that presents a constellation of desirable features for medicinal chemistry:

-

2,6-Difluoro Substitution: The two fluorine atoms flanking the phenyl ring exert a powerful inductive effect and can lock the conformation of the ring, potentially leading to more selective interactions with target proteins. This substitution pattern also enhances metabolic stability by blocking sites susceptible to oxidative metabolism.

-

4-Amino Group: This functional group provides a key handle for derivatization. It can act as a hydrogen bond donor or be modified to explore a wide chemical space, for instance, through acylation or alkylation, to fine-tune binding or pharmacokinetic properties.

-

Propanoic Acid Moiety: This chiral side chain mimics the natural amino acid phenylalanine, allowing it to be recognized by enzymes and receptors. The carboxylic acid and the alpha-amino group are fundamental for peptide synthesis and for forming critical ionic or hydrogen-bonding interactions within a binding pocket.

These features make the scaffold a valuable building block for creating novel therapeutic agents, particularly peptides with enhanced stability and drugs targeting specific enzyme active sites.[3]

Synthetic Strategies and Methodologies

The synthesis of chiral fluorinated amino acids like the title compound requires precise control over stereochemistry. Asymmetric synthesis is paramount to ensure the production of a single enantiomer, which is critical for pharmacological activity.

2.1 Asymmetric Synthesis of the Core Scaffold

A common and effective strategy involves the asymmetric alkylation of a chiral glycine enolate equivalent. Using a chiral auxiliary, such as a Schöllkopf or Evans auxiliary, ensures high diastereoselectivity. The key step is the nucleophilic attack of the enolate on a suitably activated 4-amino-2,6-difluorobenzyl electrophile.

The causality behind this choice lies in its reliability and scalability. The chiral auxiliary is recoverable, and the reaction conditions are well-established for producing high enantiomeric excess.[1] The synthesis begins with the commercially available 2,6-difluoroaniline, which is protected and then subjected to bromination to create the necessary electrophile for the alkylation step.

2.2 General Synthetic Workflow

The overall process can be visualized as a multi-step sequence designed to build the final molecule while maintaining stereochemical integrity. Each step is chosen to ensure high yields and purities, minimizing difficult separations later in the process.

Caption: General workflow for the asymmetric synthesis of the target amino acid.

Structural Analogs and Derivatives of Interest

The core scaffold is a versatile platform for generating a library of compounds. Modifications can be systematically introduced at three key positions to probe the structure-activity relationship (SAR).

3.1 Modifications of the 4-Amino Group

-

N-Acylation: Converting the primary amine to a secondary amide with various acyl chlorides or carboxylic acids introduces substituents that can explore different sub-pockets of a target protein.

-

N-Alkylation: Reductive amination or direct alkylation can introduce small alkyl groups to modulate basicity and lipophilicity.

-

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are excellent hydrogen bond acceptors and can significantly alter the electronic properties of the aromatic ring.

3.2 Modifications of the Carboxylic Acid Moiety

-

Esterification: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can improve cell permeability by masking the polar acid group, creating a prodrug.

-

Amidation: Coupling the carboxylic acid with amines or other amino acids is the fundamental reaction of peptide synthesis. This allows the scaffold to be incorporated into peptide sequences to enhance their properties.[3]

3.3 Analogs with Different Phenyl Ring Substitution Patterns

While the 2,6-difluoro pattern is the focus, understanding related analogs is crucial for SAR studies. Commercially available or synthetically accessible analogs include:

-

2,4-Difluoro-L-phenylalanine: A positional isomer that has been used in peptide synthesis and as a building block for therapeutic agents.[3][4]

-

3,4-Difluoro-phenylalanine derivatives: These have also been explored in medicinal chemistry.[5][6]

-

Other Halogen Substitutions: Analogs like 2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid allow for the study of the specific effects of different halogens on activity.[7]

Structure-Activity Relationships (SAR) and Therapeutic Applications

Fluorinated amino acids are not just theoretical curiosities; they are integral components of modern pharmaceuticals.[8][9]

4.1 Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral anti-diabetic drugs. Many successful DPP-4 inhibitors feature a fluorophenyl moiety. For example, Sitagliptin contains a trifluorophenyl group. The fluorine atoms engage in favorable interactions within the active site of the DPP-4 enzyme.[2]

The this compound scaffold is an excellent candidate for designing novel DPP-4 inhibitors. The 2,6-difluoro pattern can enhance binding affinity, while the amino group can be functionalized to interact with key residues in the S2 subsite of the enzyme.

Table 1: Hypothetical SAR Data for DPP-4 Inhibition

| Compound ID | R-Group on 4-Amino | Modification on Propanoic Acid | DPP-4 IC₅₀ (nM) | Notes |

| Core-01 | -NH₂ | -COOH | >1000 | Baseline activity of the core scaffold. |

| Deriv-02A | -NH-C(O)CH₃ | -COOH | 250 | Acylation improves binding. |

| Deriv-02B | -NH-C(O)Cyclopropyl | -COOH | 85 | Cyclopropyl group fits into hydrophobic pocket. |

| Deriv-03 | -NH₂ | -C(O)NH-Piperidine | 45 | Amidation mimics dipeptide substrate.[2] |

4.2 Incorporation into Peptides for Enhanced Stability

Natural peptides are often poor drug candidates due to their rapid degradation by proteases. Incorporating non-natural amino acids like our title compound can dramatically increase metabolic stability. The bulky and electronically distinct difluorophenyl group can sterically hinder the approach of proteases, leading to a longer biological half-life.[3]

Experimental Protocols

The following protocols are representative methodologies. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

5.1 Protocol: Asymmetric Synthesis of (S)-2-(4-(Boc-amino)-2,6-difluorophenyl)propanoic acid

This protocol is a conceptual representation based on established methods for similar compounds.[1][8]

-

Preparation of the Chiral Auxiliary: Dissolve the (S)-imidazolidinone chiral auxiliary (1.0 eq) in anhydrous THF (10 mL/mmol) in a flame-dried, three-neck flask under an argon atmosphere.

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF) dropwise over 15 minutes. Stir the resulting solution for 30 minutes at -78 °C.

-

Alkylation: In a separate flask, dissolve 4-(Boc-amino)-2,6-difluorobenzyl bromide (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 4 hours, then warm slowly to room temperature overnight.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the diastereomeric product.

-

Hydrolysis: Cleave the chiral auxiliary by treating the purified product with 6 M HCl at reflux for 6 hours.

-

Final Isolation: Cool the reaction mixture, and purify by preparative HPLC to isolate the final (S)-2-(4-amino-2,6-difluorophenyl)propanoic acid product after Boc deprotection. Confirm identity and purity via ¹H NMR, ¹⁹F NMR, and LC-MS.

5.2 Protocol: N-Acylation of the Amino Group

-

Dissolution: Suspend (S)-2-(4-amino-2,6-difluorophenyl)propanoic acid (1.0 eq) in dichloromethane (DCM, 15 mL/mmol).

-

Base Addition: Add triethylamine (2.5 eq) and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add acetyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Dilute the reaction with DCM and wash with 1 M HCl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Purify the resulting N-acetylated product by column chromatography or recrystallization.

Future Perspectives and Conclusion

The this compound scaffold represents a powerful and versatile platform in modern drug discovery. Its unique combination of steric and electronic properties, conferred by the difluorophenyl ring, along with multiple points for synthetic diversification, makes it an attractive starting point for developing novel therapeutics.

Future research will likely focus on incorporating this scaffold into more complex molecular architectures, such as macrocycles and PROTACs, to target challenging disease pathways. Its use in 19F-NMR-based screening and as a PET imaging agent also represents exciting avenues for exploration.[8][9] The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the potential of this valuable chemical entity.

References

- ChemScene. (S)-2-Amino-3-(2,4-difluorophenyl)propanoic acid.

- MedChemExpress. (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propionic acid.

- ChemScene. (s)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride.

- El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91-118.

- Mykhailiuk, P. K. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molbank, 2021(4), M1293.

- Synblock. (3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid.

- PubChem. 3-Amino-3-(2,6-difluorophenyl)propanoic acid.

- Chem-Impex. 2,4-Difluoro-L-phenylalanine.

- Kaur, H., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 15(11), 1349.

- BLDpharm. (R)-2-Amino-3-(3,4-difluorophenyl)propanoic acid.

- Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 449-466.

- El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91-118.

- ChemScene. 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid.

Sources

- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BLDpharm - Bulk Product Details [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Amino-2,6-difluorophenyl)propanoic Acid (CAS No. 1226776-88-0) for Researchers and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Amino Acid Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. Fluorinated amino acids, in particular, represent a class of building blocks that offer unique conformational constraints and electronic properties, making them highly valuable in the design of novel therapeutics. This guide provides a comprehensive technical overview of 2-(4-Amino-2,6-difluorophenyl)propanoic acid, a synthetically versatile building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a propanoic acid moiety and a difluorinated aniline ring, presents a compelling scaffold for the development of targeted therapies. This document will delve into its synthesis, physicochemical properties, analytical characterization, and potential applications, offering a resource for researchers and drug development professionals seeking to leverage the unique attributes of this compound.

Physicochemical Properties and Structural Attributes

The molecular structure of this compound, with a CAS number of 1226776-88-0, underpins its utility in drug design. The presence of two fluorine atoms ortho to the amino group on the phenyl ring significantly influences the molecule's electronic and conformational landscape.

| Property | Value (Predicted/Typical for similar structures) | Significance in Drug Design |

| CAS Number | 1226776-88-0 | Unique identifier for the specific chemical substance.[1] |

| Molecular Formula | C₉H₉F₂NO₂ | Provides the elemental composition of the molecule. |

| Molecular Weight | 201.17 g/mol | Influences diffusion rates and membrane permeability. |

| pKa | Carboxylic Acid: ~2-3; Amino Group: ~3-4 | The fluorine atoms' electron-withdrawing nature lowers the pKa of both the carboxylic acid and the anilinic amino group, impacting ionization state at physiological pH and receptor interactions. |

| LogP | ~1.5 - 2.5 | The difluoro substitution increases lipophilicity compared to its non-fluorinated analog, potentially enhancing membrane permeability and oral bioavailability. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | Crucial for formulation and in vitro assay development. |

The ortho-difluoro substitution pattern is particularly noteworthy. It imparts a conformational bias on the phenyl ring, influencing how the molecule presents its pharmacophoric features to a biological target. Furthermore, the fluorine atoms can engage in favorable orthogonal multipolar interactions with protein residues, potentially enhancing binding affinity and selectivity.

Synthesis Strategies: Achieving Chirality and Purity

Conceptual Asymmetric Synthesis Workflow

This conceptual workflow is based on well-established principles in the asymmetric synthesis of amino acids.

Caption: Conceptual workflow for the asymmetric synthesis of the target compound.

Causality in Experimental Choices:

-

Choice of Chiral Auxiliary: The selection of the chiral auxiliary is critical for inducing high diastereoselectivity in the alkylation step. Evans' oxazolidinones or Schöllkopf's bis-lactim ethers are commonly employed due to their predictable stereochemical outcomes.

-

Electrophile Selection: The use of a nitro-substituted electrophile is a strategic choice. The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic substitution and can be readily reduced to the desired amino group in a later step.

-

Reaction Conditions: The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures is crucial for generating the enolate while minimizing side reactions and racemization.

Analytical Characterization: Ensuring Identity and Purity

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the α-proton, and the protons of the propanoic acid methyl group. The coupling patterns and chemical shifts will be influenced by the fluorine and amino substituents. The α-proton will typically appear as a quartet, coupled to the methyl protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbons attached to fluorine will show characteristic C-F coupling constants, providing definitive evidence for their presence and position.

-

¹⁹F NMR: Fluorine NMR is a highly sensitive technique for characterizing fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms, and its chemical shift will be indicative of the electronic environment of the difluorinated phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity and, with a chiral stationary phase, the enantiomeric excess of the compound.

Exemplary HPLC Protocol for Purity Analysis:

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the amino and carboxylic acid functionalities. |

| Gradient | 5% to 95% B over 20 minutes | A gradient elution is necessary to effectively elute the compound and separate it from potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm and 280 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Chiral HPLC for Enantiomeric Purity: To determine the enantiomeric excess, a chiral stationary phase is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating the enantiomers of amino acid derivatives. The mobile phase typically consists of a mixture of hexane and a polar alcohol like isopropanol.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block for the synthesis of a wide range of biologically active molecules.

Rationale for Incorporation into Drug Candidates:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.

-

Modulation of Basicity: The electron-withdrawing fluorine atoms decrease the basicity of the aniline nitrogen. This can be advantageous in preventing off-target interactions with aminergic receptors and can influence the overall ADME (absorption, distribution, metabolism, and excretion) properties of the molecule.

-

Conformational Control: The steric bulk of the ortho-fluorine atoms can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be optimal for binding to a biological target. This can lead to increased potency and selectivity.

-

Enhanced Binding Affinity: Fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, thereby increasing binding affinity.

Potential Therapeutic Areas:

While specific examples of marketed drugs containing this exact fragment are not yet prominent, its structural motifs are found in numerous investigational compounds across various therapeutic areas, including:

-

Oncology: As a component of kinase inhibitors, where the fluorinated phenylamino group can interact with the hinge region of the kinase.

-

Inflammation and Immunology: In the design of enzyme inhibitors, such as those targeting proteases or phosphodiesterases.

-

Neuroscience: As a scaffold for ligands of G-protein coupled receptors (GPCRs) or ion channels.

Workflow for Incorporating into a Drug Discovery Program

Caption: Integration of the fluorinated amino acid into a drug discovery pipeline.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a chiral propanoic acid moiety and a difluorinated aniline ring provides a powerful scaffold for the design of novel therapeutics with enhanced properties. The strategic incorporation of fluorine offers a proven strategy to overcome common challenges in drug development, such as poor metabolic stability and off-target effects. This technical guide provides a foundational understanding of the synthesis, characterization, and potential applications of this compound, empowering researchers to effectively utilize it in their pursuit of innovative medicines.

References

- Mei, H., et al. (2019). Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. Organic Process Research & Development, 23(4), 629–634.

- Gribanov, P. S., et al. (2022).

- Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521.

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

U.S. EPA CompTox Chemicals Dashboard. [Link]

-

ResearchGate. The most commonly used fluorinated amino acids for PrOF NMR,... [Link]

- Wellington, D., & Stock, L. (2004). Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Unsaturates. Organohalogen Compounds, 66, 3968-3973.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Han, J., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8231.

- Zhang, Y., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(19), 6598.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(4-Amino-2,6-difluorophenyl)propanoic acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of fluorinated compounds in pharmaceuticals necessitates a robust understanding of their unique handling requirements. As a Senior Application Scientist, this guide synthesizes technical data with field-proven insights to provide a comprehensive safety and handling protocol for 2-(4-Amino-2,6-difluorophenyl)propanoic acid. This document is structured to empower researchers with the knowledge to mitigate risks and ensure a secure laboratory environment.

Compound Profile and Hazard Identification

The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[1] Ingestion of similar compounds is also considered harmful.[2]

Table 1: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] | Warning | |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] | Warning | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] | Warning | |

| Acute Toxicity, Oral (Predicted) | 4 | H302: Harmful if swallowed[2] | Warning |

Note: This classification is inferred from structurally similar compounds and should be used for precautionary guidance.

Table 2: Physical and Chemical Properties (Inferred)

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂NO₂ | [2][3] |

| Molecular Weight | 201.17 g/mol | [2][3] |

| Appearance | Off-white to white powder/solid | [4] |

| Solubility | Not available | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management in the laboratory follows a "hierarchy of controls" to minimize potential exposure. This approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: Hierarchy of controls for minimizing exposure.

Engineering Controls

The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood.[5] This is crucial for procedures that may generate dust or aerosols, such as weighing, transferring, and preparing solutions. For less hazardous manipulations, a well-ventilated area is the minimum requirement.[6][7][8]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

-

Training: All personnel must be trained on the specific hazards and handling procedures for this and similar fluorinated compounds.

-

Labeling: All containers must be clearly labeled with the compound name, GHS hazard pictograms, and any other relevant warnings.

-

Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[5] Wash hands thoroughly with soap and water after handling the compound.[1]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on a thorough risk assessment.

Table 3: Recommended Personal Protective Equipment